molecular formula C26H23FN4O6S B4303586 N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)-3-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-4-METHOXYBENZAMIDE

N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)-3-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-4-METHOXYBENZAMIDE

Cat. No.: B4303586
M. Wt: 538.5 g/mol
InChI Key: MTJFBVACFCUQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)-3-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-4-METHOXYBENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a piperazine ring, and a sulfonyl group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)-3-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-4-METHOXYBENZAMIDE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the benzodioxole moiety, followed by the introduction of the cyano group. The piperazine ring is then incorporated, and the sulfonyl group is added through sulfonylation reactions. The final step involves the methoxylation of the benzamide. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific catalysts and solvents.

Chemical Reactions Analysis

N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)-3-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-4-METHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)-3-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-4-METHOXYBENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, given its unique structure and functional groups.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)-3-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms, depending on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)-3-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-4-METHOXYBENZAMIDE stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

N-(6-cyano-1,3-benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O6S/c1-35-22-7-2-17(26(32)29-21-14-24-23(36-16-37-24)12-18(21)15-28)13-25(22)38(33,34)31-10-8-30(9-11-31)20-5-3-19(27)4-6-20/h2-7,12-14H,8-11,16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJFBVACFCUQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2C#N)OCO3)S(=O)(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)-3-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-4-METHOXYBENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)-3-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-4-METHOXYBENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)-3-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-4-METHOXYBENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)-3-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-4-METHOXYBENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)-3-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-4-METHOXYBENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)-3-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-4-METHOXYBENZAMIDE

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